2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
Overview
Description
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C15H14N2O3S. It is characterized by the presence of a sulfanyl group attached to a 3-methylphenyl ring and an acetamide group bonded to a 2-nitrophenyl ring
Preparation Methods
The synthesis of 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 3-methylthiophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide can be compared with similar compounds such as:
2-[(3-methylphenyl)sulfanyl]-N-(2-aminophenyl)acetamide: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
2-[(3-methylphenyl)sulfanyl]-N-(4-nitrophenyl)acetamide: The position of the nitro group on the phenyl ring can influence the compound’s chemical properties and interactions.
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-5-4-6-12(9-11)21-10-15(18)16-13-7-2-3-8-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHTAJTINCNSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320071 | |
Record name | 2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818813 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-40-3 | |
Record name | 2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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